6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-7-13-16-8-12(14(15)18(13)17-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCUWCHYWKYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to form 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group in the target compound may enhance aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl in compound 11 ) .
Biological Activity
6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , and its IUPAC name is this compound. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 254.29 g/mol |
| CAS Number | 439096-32-9 |
| Structure | Chemical Structure |
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Compounds in this class have shown the ability to inhibit various kinases involved in cancer progression, including BRAF(V600E) and EGFR .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .
- Cytotoxic Effects : Studies have demonstrated cytotoxic activity against different cancer cell lines, suggesting potential for therapeutic applications in oncology.
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : It has shown significant cytotoxicity against human breast cancer cell lines (such as MCF-7 and MDA-MB-231), with enhanced effects when combined with conventional chemotherapeutics like doxorubicin. This combination therapy exhibited a synergistic effect, improving treatment efficacy while minimizing side effects .
- Xenograft Models : In vivo studies using mouse xenograft models have demonstrated that this compound can effectively reduce tumor growth, supporting its potential as an anticancer agent .
Other Pharmacological Activities
Beyond its anticancer properties, pyrazolo[1,5-a]pyrimidines have been explored for other therapeutic activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .
- Antimicrobial Activity : Research has indicated that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains, adding to their therapeutic versatility .
Case Studies
Several case studies have explored the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine family:
- Study on Indiplon : Indiplon, a sedative-hypnotic agent with a similar core structure, was found to effectively bind to GABA receptors and demonstrate anxiolytic effects in clinical settings. This suggests that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to diverse pharmacological profiles .
- Combination Therapies : A study reported on the combination of pyrazole derivatives with standard chemotherapy agents showed improved outcomes in preclinical models for breast cancer treatment. The findings support further exploration into combination therapies involving this compound .
Q & A
Q. What are the key considerations for synthesizing 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine in a laboratory setting?
Methodological Answer: The synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine core) under reflux conditions using solvents like ethanol or DMF .
Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
Amination : Attachment of the amine group at position 7 using reagents like ammonium hydroxide or palladium-catalyzed Buchwald-Hartwig amination .
Purification : Column chromatography or recrystallization to achieve >95% purity .
Critical Factors : Solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–120°C), and catalyst optimization (e.g., Pd(OAc)₂ for coupling reactions) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the 4-methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ ~3.8 ppm .
- IR Spectroscopy : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O if present) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 307.1302 for C₁₅H₁₅N₄O) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing effects .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology to test variables like temperature, solvent polarity, and catalyst loading .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(dppf)Cl₂) for coupling reactions to minimize byproducts .
- In-line Analytics : Monitor reactions via HPLC or FTIR to identify intermediates and adjust conditions dynamically .
Q. What strategies are effective for introducing substituents at position 7 of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Nucleophilic Substitution : React the chloro precursor (7-Cl derivative) with amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., XPhos Pd G3) for aryl amine coupling, achieving >80% yield .
- Demethylation : Treat 4-methoxy derivatives with BBr₃ in DCM to generate reactive hydroxyl groups for further functionalization .
Q. How does the presence of the 4-methoxyphenyl group influence the compound’s enzyme inhibitory activity?
Methodological Answer:
- Electron-Donating Effects : The methoxy group enhances electron density on the phenyl ring, improving π-π stacking with hydrophobic enzyme pockets (e.g., CDK9) .
- Comparative Assays : Replace 4-methoxyphenyl with 4-Cl or 4-F groups; bioactivity assays (IC₅₀) show a 3–5-fold decrease in potency, highlighting the methoxy group’s role .
- Molecular Dynamics Simulations : Predict binding affinity changes using docking studies (e.g., AutoDock Vina) .
Q. What are the methodological challenges in resolving contradictory bioactivity data across different studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Purity Validation : Use HPLC (≥98% purity) to exclude batch-to-batch variability .
- Orthogonal Assays : Confirm results via enzymatic inhibition (e.g., CDK9 kinase assay) and cellular apoptosis (flow cytometry) .
- Meta-Analysis : Cross-reference studies with shared structural analogs (e.g., trifluoromethyl derivatives) to identify trends .
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential amine vapors .
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
- Waste Disposal : Neutralize acidic/basic residues before transferring to hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
